molecular formula C13H21N5 B11735030 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine

1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine

Cat. No.: B11735030
M. Wt: 247.34 g/mol
InChI Key: JSEKOYBWINDFPM-UHFFFAOYSA-N
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Description

1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by its two pyrazole rings, each substituted with ethyl and methyl groups. Pyrazoles are known for their diverse biological activities and are used in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the alkylation of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with ethylamine under basic conditions to form the intermediate, which is then further reacted with methyl iodide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under appropriate solvent conditions.

Major Products

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an amine.

    1-methyl-5-phenyl-1H-pyrazole-4-carboxamide: Contains a phenyl group and a carboxamide group, differing in substitution patterns.

    1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde: An aldehyde derivative with similar core structure.

Uniqueness

1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine is unique due to its dual pyrazole rings and specific substitution pattern, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine

InChI

InChI=1S/C13H21N5/c1-5-17-11(4)12(8-16-17)14-9-13-10(3)7-15-18(13)6-2/h7-8,14H,5-6,9H2,1-4H3

InChI Key

JSEKOYBWINDFPM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=C(C=NN2CC)C)C

Origin of Product

United States

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